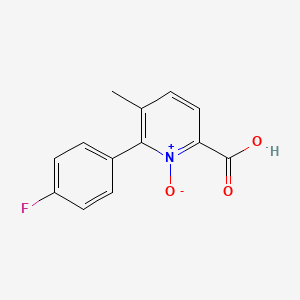
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, and a carboxylic acid group attached to a pyridinium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinium Ring: The initial step involves the formation of the pyridinium ring through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Oxidation: The pyridinium ring is oxidized to form the 1-oxidopyridin-1-ium structure.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxidized pyridinium ring back to its reduced form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOCH3) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-chlorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- 6-(4-bromophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- 6-(4-methylphenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
Uniqueness
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H10FNO3 |
|---|---|
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-8-2-7-11(13(16)17)15(18)12(8)9-3-5-10(14)6-4-9/h2-7H,1H3,(H,16,17) |
Clé InChI |
ZPUJQQDSCBNRJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=C(C=C1)C(=O)O)[O-])C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



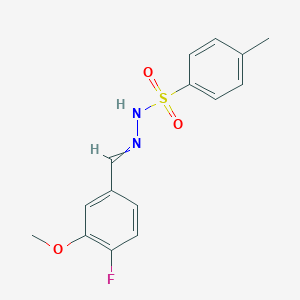
![1-(naphthalen-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14089305.png)

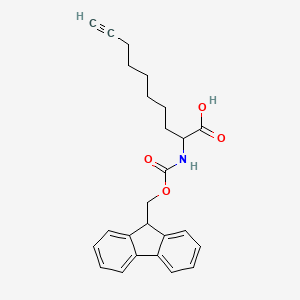
![2-Ethyl-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089322.png)

![(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14089329.png)
![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14089335.png)
![1-(3-Methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089338.png)
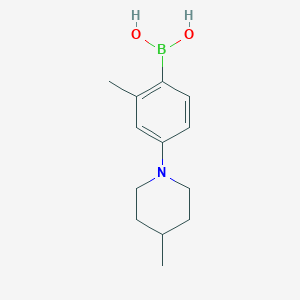
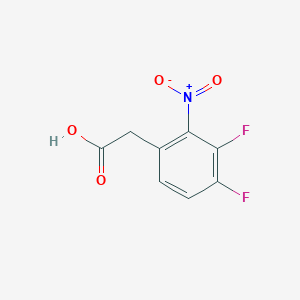
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)
